4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one (CAS: PN-1570) is a boronic ester derivative featuring a piperidin-2-one core substituted with a pinacol-protected boronate group. This compound is characterized by its six-membered lactam ring (piperidin-2-one) and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, which stabilizes the boron atom for use in cross-coupling reactions . With a purity of 95%, it serves as a key intermediate in pharmaceutical and materials science research .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-9(14)7-8/h8H,5-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSJJIXTNFHHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one typically involves the reaction of piperidin-2-one with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boronate ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronate ester group in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boronic esters. This reaction typically involves transmetallation with palladium catalysts to form carbon-carbon bonds. For example:
- Reaction with aryl halides : The boronate group reacts with aryl bromides or iodides under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O or DMF at 60–100°C .
- Scope : Compatible with electron-rich and electron-poor aryl partners, though steric hindrance from the piperidin-2-one ring may reduce yields .
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Bromobenzonitrile | Pd(PPh₃)₄ | THF/H₂O | 80 | 72 | |
| 2-Iodonaphthalene | PdCl₂(dppf) | DMF | 100 | 65 |
Oxidation to Boronic Acid
The boronate ester can be hydrolyzed to its corresponding boronic acid under acidic or oxidative conditions:
- Hydrolysis : Treatment with HCl (1–2 M) in THF/H₂O at 25–50°C cleaves the pinacol ester, yielding 4-(boronic acid)piperidin-2-one .
- Stability : The boronic acid derivative is less stable than the ester and may undergo protodeboronation under prolonged acidic conditions .
Key Findings :
- Protodeboronation is minimized in biphasic solvent systems (e.g., HPMC/water), preserving >90% boronate integrity versus <80% in DMF .
- Oxidative agents like H₂O₂ accelerate decomposition, necessitating inert atmospheres for storage .
Protodeboronation Under Acidic Conditions
Protodeboronation (cleavage of the B-C bond) occurs in strongly acidic environments:
- Conditions : Concentrated HCl (>3 M) or H₂SO₄ at elevated temperatures (50–80°C) .
- Outcome : Generates piperidin-2-one and boric acid as byproducts, limiting synthetic utility in acid-mediated reactions .
Table 2: Protodeboronation Studies
| Acid | Concentration (M) | Temperature (°C) | Degradation (%) | Source |
|---|---|---|---|---|
| HCl | 3.0 | 60 | 85 | |
| H₂SO₄ | 2.0 | 50 | 70 |
Reactivity of the Piperidin-2-one Moiety
The ketone group in the piperidin-2-one ring participates in nucleophilic additions and ring-opening reactions:
- Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols .
- Ring-Opening : Strong bases (e.g., NaOH) hydrolyze the lactam to form amino acids, though this is less common due to steric constraints .
Reaction Example :
Comparative Reactivity with Analogues
Compared to non-cyclic boronate esters, the piperidin-2-one ring introduces steric and electronic effects:
- Steric Hindrance : Reduces coupling efficiency with bulky aryl halides (e.g., 2,6-disubstituted aromatics) .
- Electronic Effects : The electron-withdrawing carbonyl group slightly activates the boronate toward electrophilic substitution.
Unexplored Reaction Pathways
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one involves its ability to form stable boronate esters with various organic substrates. This property is leveraged in catalytic processes, where the compound acts as a ligand or a reagent to facilitate the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used in the reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with analogous boronic esters:
Key Observations:
- Steric Hindrance : Bulky substituents (e.g., TMS in 2ab) reduce reaction yields (36% vs. 95% purity for the target compound) due to steric challenges during synthesis .
- Applications : While nitrile-containing derivatives (e.g., 4-(dioxaborolanyl)benzonitrile) are used in OLEDs , the target compound’s lactam ring aligns with drug design, as piperidin-2-one is common in bioactive molecules.
Reactivity in Cross-Coupling Reactions
Boronic esters are pivotal in Suzuki-Miyaura couplings (). The target compound’s reactivity is influenced by:
- Boron Protection : The pinacol group stabilizes boron, preventing hydrolysis while enabling transmetalation in cross-couplings.
Comparative Reaction Data:
Pharmaceutical Relevance
Material Science
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one is a boron-containing compound that has garnered attention for its potential biological activities. This compound belongs to a class of boronates that are often utilized in medicinal chemistry due to their unique reactivity and ability to form stable complexes with various biological targets.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C₁₁H₁₅BNO₂
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
Anticancer Properties
Recent studies have indicated that compounds containing boron moieties can exhibit significant anticancer properties. For instance, research has shown that boron-containing derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Line Studies : A study evaluating the cytotoxic effects of boron-containing compounds on different cancer cell lines revealed that such compounds could induce growth inhibition at low micromolar concentrations (IC50 values ranging from 3 to 18 μM) across multiple cancer types .
- Mechanism of Action : The mechanism underlying the anticancer activity of these compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, certain derivatives have been shown to inhibit the activity of glycosidases, which play a role in tumor progression .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. It has been found to exhibit inhibitory activity against various glycosidases, which are enzymes involved in carbohydrate metabolism:
These findings suggest that the compound could be further explored for its therapeutic potential in metabolic disorders and cancer.
Study on Glycosidase Inhibition
In a laboratory setting, the compound was evaluated for its ability to inhibit glycosidases. The results indicated that it could effectively reduce the enzymatic activity of α-glucosidase and β-glucosidase, which are crucial in glucose metabolism and have implications in diabetes management .
Cancer Cell Line Screening
Another significant study involved screening various cancer cell lines for sensitivity to the compound. The results showed a marked decrease in cell viability in treated groups compared to controls, indicating the compound's potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-2-one, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging its boronate ester functionality. Key steps include:
- Substrate Preparation : Use piperidin-2-one derivatives with halogen substituents (e.g., bromo or iodo) as coupling partners.
- Catalytic System : Employ Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ in a solvent mixture (e.g., THF/H₂O) under inert conditions.
- Temperature Control : Reactions are conducted at 80–100°C for 12–24 hours, monitored by TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dioxaborolane (δ ~1.3 ppm for methyl groups) and piperidin-2-one (δ ~2.5–3.5 ppm for ring protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₃H₂₂BNO₃, theoretical 259.17 g/mol).
- HPLC/GC : Assess purity (>97%) using C18 columns (MeCN/H₂O mobile phase) or GC with flame ionization detection .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.
- Storage : Store in amber glass bottles at 2–8°C under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the piperidin-2-one ring influence cross-coupling reactivity?
- Mechanistic Insight : The piperidin-2-one’s carbonyl group reduces electron density at the boron center, slowing transmetallation in Suzuki reactions. This necessitates:
- Ligand Screening : Bulky ligands (e.g., SPhos) improve stability of the palladium intermediate.
- Base Selection : Strong bases (e.g., Cs₂CO₃) counteract deactivation, enhancing coupling efficiency .
Q. What strategies resolve contradictory data in stability studies under aqueous vs. anhydrous conditions?
- Controlled Experiments :
- Hydrolysis Kinetics : Monitor degradation via ¹¹B NMR in D₂O (pH 7.4 buffer) vs. dry DMSO. Hydrolysis half-life (t₁/₂) decreases from >48 hours (anhydrous) to <6 hours (aqueous) .
- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to aqueous solutions to extend t₁/₂ by 30% .
Q. How can computational modeling predict substituent effects on boronate ester reactivity?
- DFT Calculations :
- Boron Charge Analysis : Use Gaussian09 with B3LYP/6-31G* basis set to map electron density.
- Transition-State Modeling : Identify steric clashes between the dioxaborolane and coupling partners (e.g., aryl halides). Results correlate with experimental yields (R² >0.85) .
Q. What methodologies detect and quantify trace impurities (e.g., deprotected boronic acids)?
- Advanced Analytics :
- LC-MS/MS : Detect boronic acid impurities (e.g., piperidin-2-one-boronic acid) at <0.1% levels using MRM transitions.
- Ion Chromatography : Quantify sulfate/carbonate counterions from hydrolysis .
Q. How does the compound’s stability vary under photolytic vs. thermal stress?
- Forced Degradation Studies :
- Photolysis : Expose to UV light (254 nm) for 24 hours; observe 15% degradation via HPLC.
- Thermal Stress : Heat at 60°C for 48 hours; <5% degradation occurs. Use amber glassware and desiccants for long-term storage .
Key Research Findings
- The compound’s boronate ester group enables efficient cross-coupling but requires stringent anhydrous conditions to prevent hydrolysis .
- Piperidin-2-one’s electron-withdrawing effects necessitate tailored catalytic systems for optimal reactivity .
- Trace impurities (e.g., boronic acids) can significantly alter reaction outcomes, demanding rigorous QC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
